(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol
CAS No.:
Cat. No.: VC15956640
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO2 |
|---|---|
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | [(2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-yl]methanol |
| Standard InChI | InChI=1S/C13H19NO2/c15-9-12-6-7-13(10-16)14(12)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13-/m0/s1 |
| Standard InChI Key | KDHJNPHFSBLEMM-STQMWFEESA-N |
| Isomeric SMILES | C1C[C@H](N([C@@H]1CO)CC2=CC=CC=C2)CO |
| Canonical SMILES | C1CC(N(C1CO)CC2=CC=CC=C2)CO |
Introduction
(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of approximately 221.3 g/mol. It features a pyrrolidine ring substituted with a benzyl group and two hydroxymethyl groups at the 2 and 5 positions, contributing to its unique chemical properties and potential biological activities . The compound is classified under the CAS number 93713-36-1.
Synthesis and Reactions
The synthesis of (trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol typically involves several key steps, which can be scaled up using continuous flow reactors for industrial applications. The compound can undergo various reactions to modify its functional groups, leading to derivatives with different properties.
Biological Activity and Potential Applications
Research into the biological activity of (trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol suggests that it may interact with specific biomolecules due to its functional groups. The hydroxymethyl groups can form hydrogen bonds with proteins and enzymes, potentially influencing their activity. The benzyl moiety may engage with hydrophobic regions of biological macromolecules, modulating their functions.
Comparison with Analogous Compounds
Several compounds share structural similarities with (trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol, including:
| Compound Name | Description |
|---|---|
| 1-Benzylpyrrolidine | Lacks hydroxymethyl groups; different reactivity profile. |
| 2,5-Dimethylpyrrolidine | Substituted with methyl groups instead of hydroxymethyl; alters physical properties. |
| 1-Benzyl-2,5-dihydroxypyrrolidine | Contains hydroxyl groups rather than hydroxymethyl; affects solubility and reactivity. |
Research Findings and Future Directions
Studies on the interactions of (trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol with biological targets are crucial for understanding its potential therapeutic effects. The mechanism of action likely involves binding to specific enzymes or receptors, influencing their activity through conformational changes or competitive inhibition. Further research is needed to fully explore its applications in various fields.
Suppliers and Manufacturers
(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol is available from several suppliers and manufacturers, including those listed on platforms like LookChem and Ambeed . These sources provide information on pricing and technical specifications for industrial and research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume